
3-(Boc-氨基)-6-氯吡啶-2-羧酸
描述
3-(Boc-amino)-6-chloropyridine-2-carboxylic acid is a compound that involves the Boc (tert-butyl carbamate) protective group . The Boc group plays a pivotal role in the synthesis of multifunctional targets and is often used in the context of amino functions . Primary amines are unique because they can accommodate two such groups . The Boc group was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
Synthesis Analysis
N-Protected amino acids can be easily converted into chiral α-amino aldehydes in a one-pot reaction by activation with CDI followed by reduction with DIBAL-H . This method delivers Boc-, Cbz- and Fmoc-protected amino aldehydes from proteinogenic amino acids in very good isolated yields and complete stereointegrity . Another technique using nanomicelles of Boc amino acids with DMTMM might be suitable for aqueous peptide synthesis .
Molecular Structure Analysis
The 3D structure of two Boc-compounds, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed in both molecules .
Chemical Reactions Analysis
A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
科学研究应用
Peptide Synthesis
3-(Boc-amino)-6-chloropyridine-2-carboxylic acid: is commonly used in peptide synthesis. The Boc group (tert-butoxycarbonyl) serves as a protective group for amines, particularly in the synthesis of peptides. It prevents unwanted side reactions by protecting the amine functionality during the coupling of peptide chains. The Boc group is stable under basic conditions but can be removed under mildly acidic conditions, making it an ideal temporary protecting group .
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for the synthesis of drug molecules that contain pyridine rings. Pyridine rings are a common motif in pharmaceuticals, and the chloro and amino functionalities offer multiple sites for further chemical modifications, allowing for the creation of a diverse array of bioactive molecules .
Green Chemistry
The Boc group is particularly significant in green chemistry applications. It provides a means to protect amines without the use of harmful solvents or catalysts, aligning with the principles of green chemistry which emphasize the reduction of hazardous substances in chemical processes .
Analytical Chemistry
In analytical chemistry, 3-(Boc-amino)-6-chloropyridine-2-carboxylic acid can be used as a standard or reagent in chromatographic methods or mass spectrometry. It helps in the identification and quantification of complex mixtures by acting as a reference compound due to its unique structure .
作用机制
Target of Action
The primary target of the compound 3-(Boc-amino)-6-chloropyridine-2-carboxylic acid is the amino group in various organic compounds . The compound is used as a protecting group for amines, which are quite good nucleophiles and strong bases . This allows for transformations of other functional groups without interference from the amino group .
Mode of Action
The mode of action of 3-(Boc-amino)-6-chloropyridine-2-carboxylic acid involves the conversion of an amino group into a carbamate . This is achieved through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . In the elimination step, a carbonate ion is expelled, and it can either deprotonate the amine or undergo a spontaneous decarboxylation yielding a strong base .
Biochemical Pathways
The biochemical pathways affected by 3-(Boc-amino)-6-chloropyridine-2-carboxylic acid involve the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound plays a role in this process by providing a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of 3-(Boc-amino)-6-chloropyridine-2-carboxylic acid is the protection of the amino group in various organic compounds . This allows for the transformation of other functional groups without interference from the amino group . The compound also plays a role in the Suzuki–Miyaura (SM) cross-coupling reaction, contributing to the formation of carbon–carbon bonds .
Action Environment
The action of 3-(Boc-amino)-6-chloropyridine-2-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s action as a protecting group for amines can be achieved under either aqueous or anhydrous conditions . Additionally, the compound’s role in the Suzuki–Miyaura (SM) cross-coupling reaction can be influenced by the reaction conditions, which are typically mild and functional group tolerant .
未来方向
Future directions for research into Boc-protected compounds like 3-(Boc-amino)-6-chloropyridine-2-carboxylic acid could include the development of more efficient and sustainable methods for N-Boc deprotection . Another promising direction could be the exploration of new applications for Boc-protected compounds in the synthesis of complex molecular structures .
属性
IUPAC Name |
6-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)13-6-4-5-7(12)14-8(6)9(15)16/h4-5H,1-3H3,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRAYUMXMVTFBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4,7-Dibromo-2-phenylbenzo[d]thiazole](/img/structure/B1403415.png)
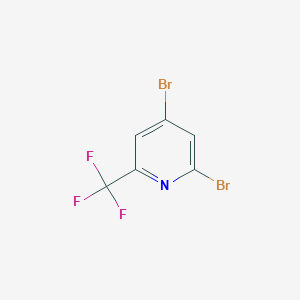

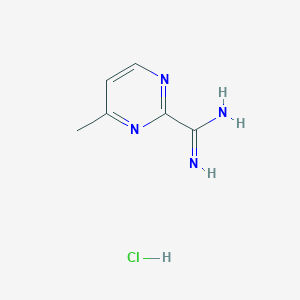
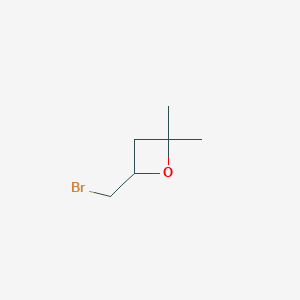
![2-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B1403425.png)
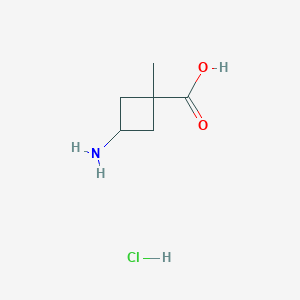
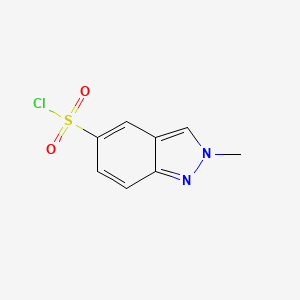
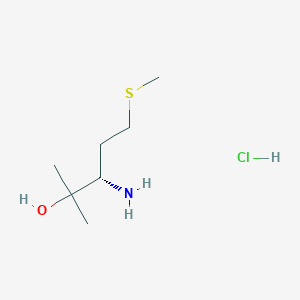
![Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride](/img/structure/B1403430.png)
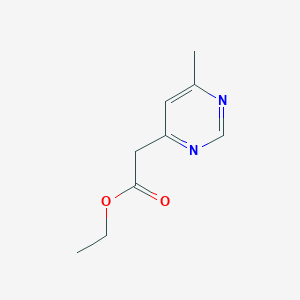
![6-(Methylamino)-2-oxa-spiro[3.3]heptane](/img/structure/B1403433.png)